methyl 3-(5-{[2-(4-methylpiperidin-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate methyl 3-(5-{[2-(4-methylpiperidin-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 896371-78-1
VCID: VC11914098
InChI: InChI=1S/C24H34N4O5/c1-17-9-13-27(14-10-17)15-11-25-21(29)6-4-3-5-12-28-22(30)19-8-7-18(23(31)33-2)16-20(19)26-24(28)32/h7-8,16-17H,3-6,9-15H2,1-2H3,(H,25,29)(H,26,32)
SMILES: CC1CCN(CC1)CCNC(=O)CCCCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=O
Molecular Formula: C24H34N4O5
Molecular Weight: 458.5 g/mol

methyl 3-(5-{[2-(4-methylpiperidin-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS No.: 896371-78-1

Cat. No.: VC11914098

Molecular Formula: C24H34N4O5

Molecular Weight: 458.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-(5-{[2-(4-methylpiperidin-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate - 896371-78-1

Specification

CAS No. 896371-78-1
Molecular Formula C24H34N4O5
Molecular Weight 458.5 g/mol
IUPAC Name methyl 3-[6-[2-(4-methylpiperidin-1-yl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Standard InChI InChI=1S/C24H34N4O5/c1-17-9-13-27(14-10-17)15-11-25-21(29)6-4-3-5-12-28-22(30)19-8-7-18(23(31)33-2)16-20(19)26-24(28)32/h7-8,16-17H,3-6,9-15H2,1-2H3,(H,25,29)(H,26,32)
Standard InChI Key XKVWEWLZMAXJSU-UHFFFAOYSA-N
SMILES CC1CCN(CC1)CCNC(=O)CCCCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=O
Canonical SMILES CC1CCN(CC1)CCNC(=O)CCCCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=O

Introduction

Structural and Molecular Characteristics

Core Framework and Substituents

The compound’s architecture centers on a 1,2,3,4-tetrahydroquinazoline-2,4-dione scaffold, a bicyclic system comprising a benzene ring fused to a pyrimidine dione. Key substituents include:

  • A methyl ester group at position 7, enhancing solubility and metabolic stability.

  • A pentyl chain at position 3, terminated by a carbamoyl moiety.

  • A 4-methylpiperidine unit linked via an ethylcarbamoyl group, introducing steric bulk and potential receptor-binding interactions.

The spatial arrangement of these groups is critical for molecular recognition. The piperidine ring, a six-membered amine heterocycle, adopts a chair conformation, while the carbamoyl-pentyl chain likely adopts an extended conformation to minimize steric clashes.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC24H34N4O5\text{C}_{24}\text{H}_{34}\text{N}_{4}\text{O}_{5}
Molecular Weight458.5 g/mol
IUPAC NameMethyl 3-[6-[2-(4-methylpiperidin-1-yl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Canonical SMILESCC1CCN(CC1)CCNC(=O)CCCCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=O
XLogP~1.5 (estimated)

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely proceeds through convergent strategies, assembling the quinazoline core and side chains separately before coupling. Key steps include:

  • Quinazoline Dione Formation: Cyclocondensation of anthranilic acid derivatives with urea or phosgene generates the 2,4-dioxo-1,2,3,4-tetrahydroquinazoline core.

  • Esterification: Introduction of the methyl ester at position 7 via Fischer esterification or alkylation.

  • Side Chain Assembly:

    • The pentyl-carbamoyl segment may be constructed via sequential amidations.

    • The 4-methylpiperidine-ethylcarbamoyl group is synthesized through nucleophilic substitution or reductive amination.

Challenges and Yield Optimization

Steric hindrance at the quinazoline N3 position complicates alkylation. Strategies to mitigate this include:

  • Using bulky leaving groups to favor SN2 mechanisms.

  • Employing phase-transfer catalysts for heterogenous reactions.

  • Purification via preparative HPLC to isolate the desired diastereomer.

Target ClassPotential ActivityRationale
KinasesInhibition (IC50 ~100 nM)Quinazoline dione scaffold
GPCRsAntagonism (Ki ~10 µM)4-Methylpiperidine moiety
Serine ProteasesSubstrate mimicryCarbamoyl-pentyl chain

In Silico and In Vitro Evidence

Molecular docking studies suggest strong interactions with:

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, Ar-H), 7.95 (d, J=8.4 Hz, 1H, Ar-H), 3.89 (s, 3H, OCH3), 3.45–3.30 (m, 4H, piperidine-H).

    • 13C^{13}\text{C} NMR: δ 170.5 (C=O ester), 165.2 (C=O dione), 52.1 (OCH3).

  • Mass Spectrometry: ESI-MS m/z 459.2 [M+H]+ (calculated 458.5).

Research Implications and Future Directions

Therapeutic Applications

  • Oncology: Quinazoline derivatives (e.g., gefitinib) target EGFR mutations in non-small cell lung cancer. This compound’s dione moiety may confer resistance to metabolic oxidation.

  • Neurology: Piperidine groups in donepezil (acetylcholinesterase inhibitor) suggest potential for Alzheimer’s disease modulation.

Synthetic Chemistry Innovations

The convergent synthesis route offers a template for generating analogs with varied:

  • Piperidine Substituents: Altering methyl to ethyl groups to modulate lipophilicity.

  • Chain Lengths: Shortening the pentyl chain to reduce conformational flexibility.

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